5-(Furan-2-yl)furan-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

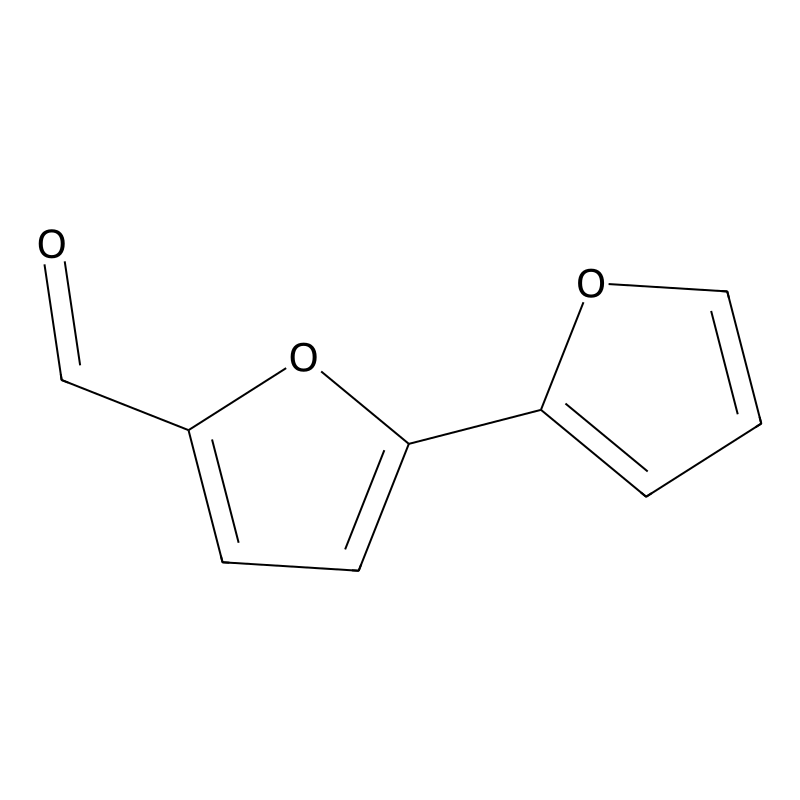

5-(Furan-2-yl)furan-2-carbaldehyde is an organic compound characterized by its dual furan rings, with a formyl group attached to one of them. This compound has garnered attention due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The structure can be represented as follows:

- Chemical Formula: CHO

- Molecular Weight: 168.17 g/mol

The presence of the furan moiety contributes to its unique reactivity and biological properties, making it a subject of interest in both academic research and industrial applications.

Organic synthesis

Furan derivatives can act as building blocks for more complex molecules. The formyl group in 5-(Furan-2-yl)furan-2-carbaldehyde allows for further chemical reactions, potentially leading to the synthesis of novel materials or compounds with desired properties.

Medicinal chemistry

Furan rings are present in some biologically active molecules. Research on other furan derivatives suggests their potential applications in developing new drugs []. However, there is no specific research available on the medicinal properties of 5-(Furan-2-yl)furan-2-carbaldehyde itself.

- Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes to yield more complex structures.

- Electrophilic Aromatic Substitution: The furan rings can act as electrophiles in reactions with nucleophiles, leading to various substituted products.

- Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or further oxidized to yield other derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that compounds containing furan rings exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives of furan-based compounds have shown effectiveness against bacterial strains.

- Antioxidant Activity: The structure of 5-(Furan-2-yl)furan-2-carbaldehyde may contribute to its ability to scavenge free radicals.

- Potential Anticancer Activity: Certain furan derivatives have been studied for their ability to inhibit cancer cell proliferation.

These biological activities make it a candidate for further pharmacological studies.

Several methods exist for synthesizing 5-(Furan-2-yl)furan-2-carbaldehyde:

- Vilsmeier-Haack Reaction: This method involves treating furan with phosphorus oxychloride and dimethylformamide, followed by hydrolysis.

- Condensation Reactions: Furan derivatives can be synthesized through condensation reactions involving furfural and other aldehydes or ketones under acidic conditions.

- Microwave-Assisted Synthesis: Recent advancements have shown that microwave irradiation can enhance the yield and reduce the reaction time for synthesizing furan derivatives, including this compound .

5-(Furan-2-yl)furan-2-carbaldehyde has potential applications in:

- Organic Synthesis: As a versatile intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs.

- Material Science: Its unique properties may be explored in creating novel materials or polymers.

Studies on the interactions of 5-(Furan-2-yl)furan-2-carbaldehyde with various biological targets are ongoing. Preliminary research suggests that it may interact with enzymes or receptors involved in metabolic pathways, potentially influencing their activity. Further studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 5-(Furan-2-yl)furan-2-carbaldehyde. Here are some notable examples:

Uniqueness of 5-(Furan-2-yl)furan-2-carbaldehyde

What sets 5-(Furan-2-yl)furan-2-carbaldehyde apart is its dual furan structure, which not only enhances its reactivity but also contributes to its unique biological activities compared to other furan derivatives. This structural feature allows for diverse synthetic applications and potential interactions within biological systems.